

Application Note and Protocol: S-Butyrylthiocholine Chloride Assay for Microplate Readers

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Compound of Interest

Compound Name: *S-Butyrylthiocholine chloride*

Cat. No.: *B1334964*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **S-Butyrylthiocholine chloride** assay is a widely used method for the determination of butyrylcholinesterase (BChE) activity.[1][2] BChE, also known as pseudocholinesterase, is an enzyme primarily synthesized in the liver and found in blood plasma.[1] It plays a crucial role in hydrolyzing various choline esters and is a key scavenger for anticholinesterase agents. This application note provides a detailed protocol for measuring BChE activity in a 96-well microplate format using **S-Butyrylthiocholine chloride** as the substrate, based on the classic Ellman's method.[3][4][5][6]

Assay Principle

The assay is based on the enzymatic hydrolysis of S-Butyrylthiocholine by BChE to produce thiocholine.[1] The generated thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a stoichiometric reaction.[3][4] This reaction yields a mixed disulfide and the yellow-colored 5-Thio-2-Nitrobenzoic acid (TNB). [3][4] The rate of TNB formation is directly proportional to the BChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[3][5][7]

Experimental Protocols

Materials and Equipment

- **S-Butyrylthiocholine chloride** (Substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Butyrylcholinesterase (BChE) Standard (e.g., from equine serum)
- Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[7]
- Purified water
- Clear, flat-bottom 96-well microplates[7]
- Spectrophotometric 96-well plate reader capable of reading absorbance at 412 nm[7]
- Multichannel pipette[7]
- Standard laboratory equipment (e.g., vortexer, tubes)

Reagent Preparation

Proper reagent preparation is critical for the success of this assay. All reagents should be brought to room temperature before use.

| Reagent | Preparation | Storage |
|---------------------------------------|---|---|
| Assay Buffer | Prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to 8.0. | Store at 4°C. |
| DTNB Solution (10 mM) | Dissolve the required amount of DTNB in the Assay Buffer to achieve a final concentration of 10 mM. Protect from light. | Store at 4°C, protected from light. |
| S-Butyrylthiocholine Solution (10 mM) | Prepare a 10 mM stock solution of S-Butyrylthiocholine chloride in purified water. This solution should be prepared fresh on the day of the experiment. | Prepare fresh. |
| BChE Standard Stock Solution | Reconstitute the lyophilized BChE standard with the appropriate volume of Assay Buffer to obtain a high-concentration stock solution (e.g., 20 U/mL). | Aliquot and store at -20°C. |
| Working BChE Standards | Perform serial dilutions of the BChE Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0 to 400 mU/mL). | Prepare fresh on the day of the experiment. |

Assay Procedure

This protocol is designed for a total reaction volume of 200 μ L per well in a 96-well microplate.

- Plate Setup:
 - Blank Wells: Add 100 μ L of Assay Buffer.

- Standard Wells: Add 100 μ L of each BChE standard dilution in duplicate.
- Sample Wells: Add the appropriate volume of your sample and adjust the total volume to 100 μ L with Assay Buffer. For serum samples, a dilution of 1:400 or higher is recommended to ensure a linear reaction rate.^[8]
- Sample Blank Wells (Optional but Recommended): Add the same volume of your sample as in the sample wells and adjust the total volume to 100 μ L with Assay Buffer. This is to correct for any non-enzymatic reactions.
- Preparation of Working Reagent Mix:
 - Immediately before initiating the reaction, prepare a fresh Working Reagent Mix. For each well, you will need 100 μ L of the mix.
 - To prepare the mix, combine Assay Buffer, 10 mM DTNB solution, and 10 mM S-Butyrylthiocholine solution. The final concentration in the 200 μ L reaction volume should be optimized, but a common starting point is 0.5 mM for both DTNB and S-Butyrylthiocholine.
- Initiation of the Enzymatic Reaction:
 - Using a multichannel pipette, add 100 μ L of the freshly prepared Working Reagent Mix to all wells (blanks, standards, and samples).^[1]
 - For sample blank wells, add 100 μ L of a mix containing Assay Buffer and DTNB, but without the S-Butyrylthiocholine substrate.
- Measurement:
 - Immediately place the microplate in a plate reader pre-set to 25°C or 37°C.
 - Measure the absorbance at 412 nm in kinetic mode, taking readings every minute for at least 5 to 10 minutes.^[8]
 - Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10-20 minutes) at room temperature, protected from light, and then read the final absorbance at 412 nm.^[7]

Data Analysis

- Calculate the Reaction Rate (V):
 - For each well (standards and samples), determine the change in absorbance per minute ($\Delta\text{Abs}/\text{min}$) from the linear portion of the kinetic curve.[\[7\]](#)
 - Subtract the rate of the blank (spontaneous hydrolysis of the substrate) from the rates of all standard and sample wells.[\[8\]](#)
 - If sample blanks were used, subtract the rate of the sample blank from the corresponding sample well.
- Generate a Standard Curve:
 - Plot the corrected $\Delta\text{Abs}/\text{min}$ for each BChE standard as a function of its known activity (mU/mL).
 - Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value.
- Determine BChE Activity in Samples:
 - Use the equation from the standard curve to calculate the BChE activity in your samples based on their corrected $\Delta\text{Abs}/\text{min}$ values.
 - Remember to account for any dilution factors used during sample preparation.

BChE Activity Calculation (without a standard curve):

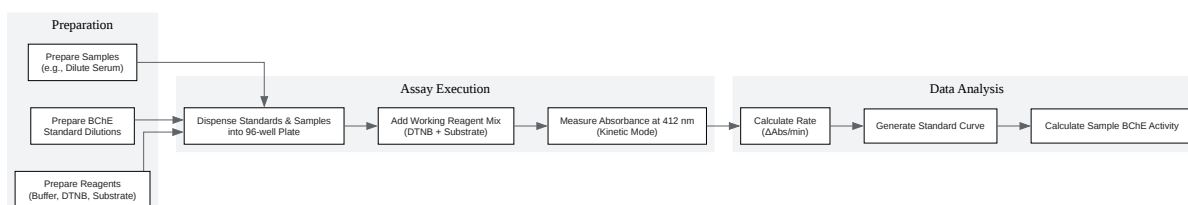
Alternatively, BChE activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is reported to be $13,600 \text{ M}^{-1}\text{cm}^{-1}$ or $14,150 \text{ M}^{-1}\text{cm}^{-1}$ at 412 nm and pH 8.0.[\[3\]](#)[\[6\]](#)

$$\text{Activity (U/L)} = (\Delta\text{Abs}/\text{min}) * (\text{Total Reaction Volume in L}) / (\epsilon * \text{Path Length in cm} * \text{Sample Volume in L}) * 10^6$$

Where:

- $\Delta\text{Abs}/\text{min}$ is the rate of absorbance change per minute.
- ϵ is the molar extinction coefficient of TNB ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).
- The path length for a standard 96-well plate is typically around 0.5 cm but should be verified for your specific plate and reader.

Visualizations



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Caption: Experimental workflow for the **S-Butyrylthiocholine chloride** assay.

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